(2E)-3-(dimethylamino)-1-(1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one
Description
(2E)-3-(Dimethylamino)-1-(1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one is an enaminone derivative characterized by a conjugated α,β-unsaturated ketone system with a dimethylamino group at the β-position and a 1-ethylpyrazole moiety at the ketone terminus. The (2E)-configuration ensures planarity, enhancing conjugation and influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(1-ethylpyrazol-3-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-4-13-8-5-9(11-13)10(14)6-7-12(2)3/h5-8H,4H2,1-3H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBRQJBUPBSCEI-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)C=CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=CC(=N1)C(=O)/C=C/N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(dimethylamino)-1-(1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one typically involves the condensation of 1-ethyl-1H-pyrazole-3-carbaldehyde with dimethylamine and an appropriate propenone precursor under basic or acidic conditions. The reaction may be carried out in solvents such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group or the propenone moiety.
Reduction: Reduction reactions could target the carbonyl group in the propenone moiety, potentially converting it to an alcohol.
Substitution: The pyrazole ring may participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products: The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso or nitro derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems.
Medicine: In medicinal chemistry, the compound might be investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Industry: Industrial applications could involve its use in the synthesis of advanced materials or as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system under investigation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Modifications
Pyrazole Substitution Patterns
- Target Compound : Features a 1-ethyl group on the pyrazole ring. The ethyl group enhances lipophilicity compared to methyl but is less sterically demanding than bulkier substituents.
- (2E)-1-(4-Chlorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one (): Contains 1,3-diphenylpyrazole and a 4-chlorophenyl ketone.
- (E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one (): Combines dichlorophenyl and methoxyphenyl groups, balancing electron withdrawal (Cl) and donation (OCH₃), which may fine-tune electronic properties for specific interactions .
Ketone-Terminal Modifications
- Target Compound : The ketone is directly linked to a 1-ethylpyrazole.
- (E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one (): Replaces pyrazole with indole, a bicyclic aromatic system. Indole’s hydrogen-bonding capability and planar structure make it a common pharmacophore in kinase inhibitors (e.g., osimertinib intermediates) .
Enone Linker Variations
- Target Compound: The enone linker has a dimethylamino group, which can participate in hydrogen bonding and charge-transfer interactions.
- (2E)-3-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(2-chloro-4-methylquinolin-3-yl)prop-2-en-1-one (): Incorporates a trifluoromethyl group, enhancing electronegativity and resistance to oxidative metabolism. The quinoline moiety extends π-conjugation, possibly aiding DNA intercalation .
Physicochemical Properties
- Solubility: The target compound’s ethyl and dimethylamino groups likely confer moderate solubility in polar aprotic solvents. Adamantane derivatives exhibit poor aqueous solubility due to high hydrophobicity .
- Electronic Effects: Electron-donating groups (e.g., dimethylamino) increase enone nucleophilicity, while electron-withdrawing substituents (e.g., Cl, CF₃) enhance electrophilicity .
Crystallographic and Computational Studies
- Structural Analysis : Adamantane derivatives () and thiazole-containing analogs () have been characterized using SHELX and WinGX software, confirming planarity and conjugation .
- Conformational Rigidity: The (2E)-configuration ensures a planar enone system, critical for π-π stacking in crystal packing and target binding .
Biological Activity
(2E)-3-(dimethylamino)-1-(1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one, commonly referred to as a substituted pyrazolone, is a compound of significant interest due to its potential biological activities. The structure includes a pyrazole ring, a dimethylamino group, and a propenone moiety, which may contribute to its reactivity and biological effects. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on diverse research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H15N3O
- Molecular Weight : 193 Da
- CAS Number : 1006352-73-3
Synthesis
The synthesis of this compound typically involves the condensation of 1-ethyl-1H-pyrazole-3-carbaldehyde with dimethylamine and a propenone precursor under basic or acidic conditions. Common solvents for this reaction include ethanol and methanol, often at elevated temperatures to enhance yield and purity .
Anticancer Activity
Recent studies have indicated that compounds related to this compound exhibit promising anticancer properties. In vitro assays have been performed on various human cancer cell lines including RKO (colon), A549 (lung), MCF7 (breast), PC3 (prostate), and HeLa (cervical) cells. The most potent derivatives showed IC50 values ranging from 49.79 µM to 113.70 µM, indicating effective inhibition of cell growth .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4r | RKO | 60.70 |
| 4s | PC3 | 49.79 |
| 4q | HeLa | 78.72 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have shown activity against various bacterial strains, suggesting that the dimethylamino group may enhance membrane permeability or interact with microbial enzymes . However, specific studies on this particular compound's antimicrobial efficacy remain limited.
Other Biological Activities
Research has highlighted other potential therapeutic effects of similar pyrazole derivatives:
- Anti-inflammatory : Some derivatives have been noted for their anti-inflammatory properties, potentially useful in treating conditions like arthritis.
- Antidepressant : The structural components may interact with neurotransmitter systems, suggesting possible antidepressant effects.
Case Studies
While specific case studies directly involving this compound are sparse, related compounds have been tested extensively:
- Study on Cancer Cell Lines : A study evaluated the effects of various pyrazolone derivatives on human cancer cell lines using MTS assays to determine viability post-treatment .
- Antimicrobial Screening : A preliminary screening of similar compounds indicated notable activity against Gram-positive bacteria, warranting further investigation into their mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
